N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyphenyl group, a pyrimidinylsulfanyl group, and an acetohydrazide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an appropriate solvent, such as ethanol, and requires the presence of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:
Medicine: The compound is being explored for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H12N4O2S |
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Molecular Weight |
288.33 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H12N4O2S/c18-11-5-2-1-4-10(11)8-16-17-12(19)9-20-13-14-6-3-7-15-13/h1-8,18H,9H2,(H,17,19)/b16-8+ |
InChI Key |
MHKRVHWHEQHIGV-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC=CC=N2)O |
Origin of Product |
United States |
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